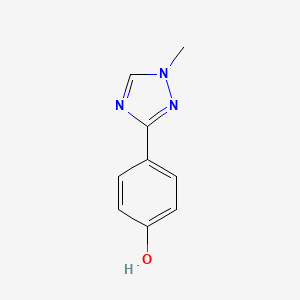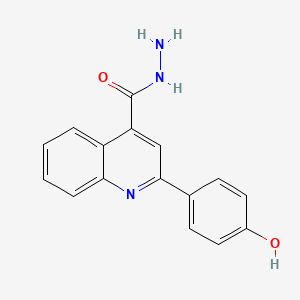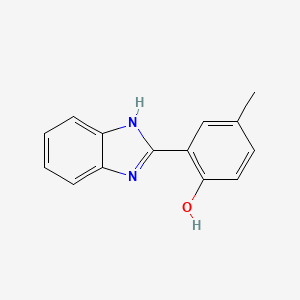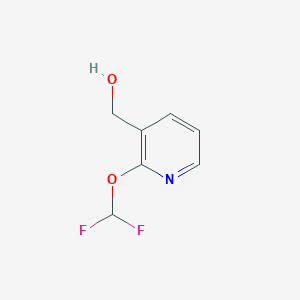
(2-(Difluoromethoxy)pyridin-3-yl)methanol
説明
“(2-(Difluoromethoxy)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H7F2NO2 . It has a molecular weight of 175.13 . It is a solid substance that is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “(2-(Difluoromethoxy)pyridin-3-yl)methanol” is based on its molecular formula, C7H7F2NO2 . The structure includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a methanol group (–CH2OH) and a difluoromethoxy group (–OCHF2).Physical And Chemical Properties Analysis
“(2-(Difluoromethoxy)pyridin-3-yl)methanol” is a solid substance that should be stored at room temperature . Its molecular weight is 175.13 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found .科学的研究の応用
Energy Conversion and Fuel Cells
- Methanol, a key component related to "(2-(Difluoromethoxy)pyridin-3-yl)methanol," is extensively studied for its role in energy conversion systems. Direct Methanol Fuel Cells (DMFCs) allow the direct conversion of methanol's chemical energy to electrical energy, highlighting its utility in renewable energy technologies. DMFCs offer a promising approach for portable power generation due to their simplicity and high energy density, despite challenges such as lower efficiency and power density compared to hydrogen-based fuel cells (Joghee et al., 2015).
Chemical Synthesis and Catalysis
- The compound and related methanol derivatives serve as critical intermediates in various catalytic processes, including the synthesis of green methanol from CO2. This conversion process, facilitated by Metal-Organic Framework (MOF) catalysts, represents a sustainable method for CO2 utilization and methanol production. MOFs offer unique catalytic properties due to their high surface area and tunable structures, enabling efficient catalysis at lower temperatures (Din et al., 2020).
Materials Science and Engineering
- Methanol and its derivatives are used in the synthesis and processing of various materials, including polymers and nanomaterials. The role of methanol in the preparation and modification of Metal-Organic Frameworks (MOFs) and other porous materials highlights its importance in developing advanced materials for gas storage, separation, and catalysis applications. The versatility of methanol-based reactions enables the design of materials with specific functionalities and properties (Wang & Astruc, 2020).
Safety And Hazards
“(2-(Difluoromethoxy)pyridin-3-yl)methanol” is classified as harmful, as indicated by the GHS07 pictogram . It has several hazard statements including H302, H312, H315, H319, H332, and H335, which indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
[2-(difluoromethoxy)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-5(4-11)2-1-3-10-6/h1-3,7,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFXXMZUESFCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Difluoromethoxy)pyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



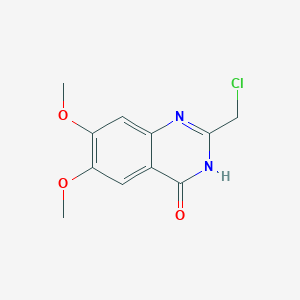
![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1459949.png)
![5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1459952.png)
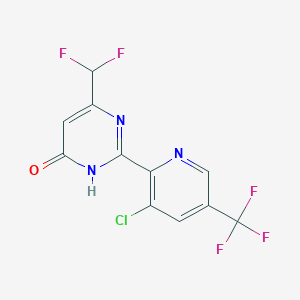

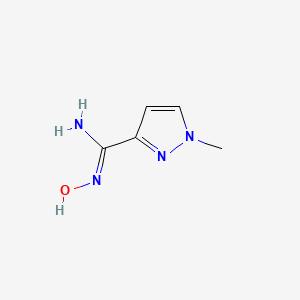
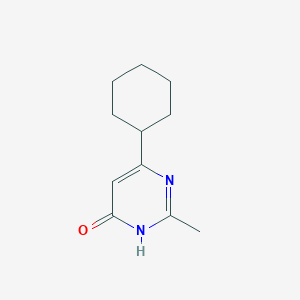
![ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1459959.png)
![5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459961.png)
![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1459962.png)
![3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1459963.png)
